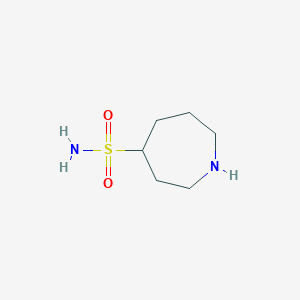

Azepane-4-sulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry in Academic Investigation

The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. The initial discovery was linked to the work of German physician and Nobel laureate Gerhard Domagk, who, in the 1930s, identified the antibacterial properties of a sulfonamide-containing dye called Prontosil. chemscene.com This breakthrough was followed by the crucial finding that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. ontosight.ai This discovery unleashed a wave of research into sulfonamide derivatives, leading to the synthesis of thousands of related compounds and the development of a major class of antibacterial drugs. sigmaaldrich.com

Early research established that sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a vital component for DNA and RNA production in bacteria. ontosight.ai This mechanism of action highlighted the potential for developing selectively toxic agents that target microbial pathways without harming the host. The academic investigation into sulfonamides has since expanded beyond their antibacterial effects, with studies exploring their potential as anticancer, anti-inflammatory, and antidiabetic agents. ontosight.aieurjchem.com The structural versatility of the sulfonamide group allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activities and physicochemical properties. ontosight.ai

Significance of the Azepane Ring System in Contemporary Chemical Biology

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in modern medicinal chemistry and drug discovery. nih.govresearchgate.net This ring system is found in a variety of natural products and synthetically developed bioactive molecules, demonstrating a broad spectrum of pharmacological properties. nih.gov The interest in azepane-based compounds stems from their structural diversity and their ability to serve as versatile scaffolds for the development of new therapeutic agents. researchgate.net

Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-Alzheimer's disease agents. mdpi.com The three-dimensional structure of the azepane ring allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. sigmaaldrich.com Its incorporation into drug candidates can influence key properties such as lipophilicity, metabolic stability, and cell permeability. The flexibility of the seven-membered ring also allows it to adopt various conformations, which can be crucial for interacting with the binding sites of proteins. nih.gov Consequently, the azepane motif is frequently utilized by medicinal chemists to explore new chemical space and design novel molecules with improved therapeutic profiles. nih.gov

Overview of Research Significance and Academic Relevance of Azepane-4-sulfonamide

While extensive research specifically targeting Azepane-4-sulfonamide is not widely published, its academic relevance can be inferred from the study of closely related azepane sulfonamide derivatives. The combination of the pharmacologically significant sulfonamide group with the versatile azepane scaffold makes this compound a molecule of considerable interest for further investigation.

A notable area of research for this class of compounds is as enzyme inhibitors. For instance, a series of azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com This suggests that Azepane-4-sulfonamide could be a valuable starting point for the design of new inhibitors for this or other enzymes. Furthermore, the broader class of sulfonamides has been explored for a multitude of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The specific substitution pattern at the 4-position of the azepane ring in Azepane-4-sulfonamide provides a vector for chemical modification, allowing for the synthesis of a library of derivatives to probe structure-activity relationships.

The academic relevance of Azepane-4-sulfonamide, therefore, lies in its potential as a building block or lead compound in drug discovery programs. Its structural simplicity and the known biological activities of its constituent moieties make it an attractive candidate for screening in various biological assays and for further chemical elaboration.

Defining the Academic Research Scope for Azepane-4-sulfonamide Studies

The academic research scope for Azepane-4-sulfonamide is primarily centered on its synthesis, chemical characterization, and the exploration of its potential biological activities. Key areas of investigation would include:

Synthesis and Derivatization: Developing efficient and stereoselective synthetic routes to Azepane-4-sulfonamide and its analogues. This would involve exploring different methods for the formation of the sulfonamide bond and the functionalization of the azepane ring.

Structural and Conformational Analysis: Utilizing techniques such as X-ray crystallography and NMR spectroscopy to determine the precise three-dimensional structure and conformational preferences of the molecule. This information is crucial for understanding its interaction with biological targets.

Biological Screening: Evaluating the compound in a wide range of in vitro and cell-based assays to identify potential biological targets and therapeutic areas. Based on the activities of related compounds, this could include screens for enzyme inhibition (e.g., 11β-HSD1, carbonic anhydrases), antimicrobial activity, and antiproliferative effects on cancer cell lines. mdpi.comacs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of Azepane-4-sulfonamide and assessing the impact of these changes on its biological activity. This would help in identifying the key structural features required for potency and selectivity.

Chemical Probe Development: Investigating the potential of Azepane-4-sulfonamide or its optimized derivatives as chemical probes to study the function of specific biological pathways or proteins.

It is important to note that the current publicly available research on Azepane-4-sulfonamide itself is limited. Therefore, a significant part of the academic research scope involves foundational studies to characterize the compound and explore its basic biological properties, which can then pave the way for more in-depth investigations.

Chemical Compound Data

| Property | Value | Source |

| Compound Name | Azepane-4-sulfonamide | N/A |

| Molecular Formula | C₆H₁₄N₂O₂S | chemscene.com |

| Molecular Weight | 178.25 g/mol | chemscene.com |

| CAS Number | 2165845-48-5 ((R)-enantiomer) | chemscene.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

azepane-4-sulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H2,7,9,10) |

InChI Key |

PXCZYAITCUAMFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Azepane 4 Sulfonamide

Established Synthetic Routes to Azepane-4-sulfonamide and Related Azepane Sulfonamides

The synthesis of azepane sulfonamides is primarily achieved by constructing the sulfonamide functionality onto a pre-existing azepane ring or by forming the azepane ring itself through cyclization or rearrangement strategies.

Key Starting Materials and Precursors in Azepane-4-sulfonamide Synthesis

Key precursors for the azepane ring itself include:

Linear Precursors for Cyclization : Long-chain molecules containing appropriately placed functional groups that can undergo intramolecular reactions to form the seven-membered ring.

Pyrrolidine (B122466) Derivatives : These five-membered rings can undergo ring expansion to form the azepane skeleton. For instance, 4-substituted α-trifluoromethyl azepanes can be synthesized from L-proline via the regioselective ring-opening of a bicyclic azetidinium intermediate. researchgate.net

Nitroarenes : Simple nitroarenes serve as starting materials for a photochemical dearomative single-atom skeletal editing process, which transforms the six-membered aromatic ring into a seven-membered azepine system. manchester.ac.uk

N-vinylpyrrolidinones : These compounds can be converted into densely functionalized azepane derivatives through a photochemical rearrangement. nih.gov

Aza-Diels-Alder Cycloadducts : These can be converted into amines with a bridged azepane skeleton, which are direct precursors for sulfonamide formation. researchgate.netnih.gov

For the sulfonamide moiety, the primary precursors are:

Sulfonyl Chlorides : These are the most common reagents used to introduce the sulfonyl group. nih.govsci-hub.secbijournal.com

Sulfonyl Fluorides : A more stable alternative to sulfonyl chlorides, often requiring activation. nih.govacs.org

Sulfinic Acids and their Salts : These can be used in oxidative coupling reactions to form sulfonamides. cbijournal.com

A general synthetic route might involve starting with a commercially available material like 4-bromo-2-nitrobenzoic acid, which can be elaborated into an N-Boc-protected heterocyclic amine, providing a versatile intermediate for further diversification. nih.gov

Table 1: Key Starting Materials and Their Roles in Azepane Sulfonamide Synthesis

| Starting Material/Precursor | Role in Synthesis | Relevant Synthetic Strategy | Citation |

|---|---|---|---|

| Amines with Azepane Skeleton | Direct precursor to the final product | Reaction with sulfonyl chlorides | researchgate.net, nih.gov |

| L-Proline | Source of chirality and precursor for pyrrolidine | Ring expansion of pyrrolidine derivatives | researchgate.net |

| Nitroarenes | Aromatic precursor for the azepine ring | Photochemical dearomative ring expansion | manchester.ac.uk |

| N-vinylpyrrolidinones | Precursor for functionalized azepinones | Photochemical [5+2] cycloaddition | nih.gov |

| Sulfonyl Chlorides | Source of the sulfonamide group | Classical sulfonamide formation | sci-hub.se, cbijournal.com |

| Sulfonyl Fluorides | Stable source of the sulfonamide group | Lewis acid-catalyzed sulfonamide formation | nih.gov, acs.org |

Classical Reaction Mechanisms and Conditions for Sulfonamide Formation

The most traditional and widely used method for forming the sulfonamide bond is the reaction between a primary or secondary amine and a sulfonyl chloride. sci-hub.secbijournal.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govcbijournal.com

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.

Classical Reaction Conditions:

Reagents : An amine (e.g., an amine with an azepane skeleton) and a sulfonyl chloride. nih.gov

Base : Organic bases like pyridine (B92270) or inorganic bases such as potassium hydroxide (B78521) or sodium carbonate are commonly used. nih.govcbijournal.comsci-hub.se

Solvent : Aprotic solvents like dichloromethane (B109758) (DCM) or solvent mixtures such as DMF/THF are often employed. nih.govcbijournal.com

Temperature : The reactions are frequently run at room temperature. nih.gov

While effective, this classical approach has drawbacks. Sulfonyl chlorides can be sensitive to moisture, and their synthesis may require harsh conditions. nih.gov Furthermore, their high reactivity can lead to poor selectivity if other nucleophiles are present. nih.gov

Strategies for Azepane Ring Construction and Functionalization

The construction of the seven-membered azepane ring is a significant challenge in synthetic chemistry, as it is less common than five- or six-membered nitrogen heterocycles. manchester.ac.uknih.gov Several strategies have been developed to address this.

Key Construction Strategies:

Ring-Closing Reactions : This is a common approach involving the cyclization of a linear precursor. researchgate.net An example is the intramolecular hydroamination of alkynic sulfonamides. researchgate.netbeilstein-journals.org

Ring-Expansion Reactions : These methods start with a smaller, more readily available ring, such as a pyrrolidine or piperidine, and expand it to the seven-membered azepane. researchgate.net

A notable example is the photochemical [5+2] cycloaddition, where N-vinylpyrrolidinones rearrange into azepin-4-ones. nih.gov This method allows for significant functionalization around the azepane core.

Another strategy involves the dearomative ring expansion of simple nitroarenes using blue light, which converts a six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.uk

The Dowd-Beckwith reaction, a ring-expansion of cyclic ketones, is another powerful tool for accessing larger ring systems. researchgate.net

Cycloaddition Reactions : Formal [5+2] cycloadditions provide a powerful route to azepane derivatives from simple, abundant precursors like pyrrolidinones and aldehydes. nih.gov

Novel Cyclizations : Innovative methods such as intramolecular 1,7-carbonyl-enamine cyclization have been developed to form the azepine ring. chem-soc.si

Bridging Strategies : A temporary-bridge strategy has been used for the enantioselective synthesis of highly functionalized, optically active azepanes. rsc.org

Novel and Advanced Synthetic Approaches for Azepane-4-sulfonamide Analogues

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. The synthesis of Azepane-4-sulfonamide and its analogues has benefited from these advancements, particularly through the use of catalysis and the application of green chemistry principles.

Catalytic Reactions in Azepane-4-sulfonamide Synthesis

Catalysis offers pathways to reactions that are otherwise difficult or require harsh conditions. Both metal-based and organocatalytic systems have been employed in the synthesis of azepane sulfonamides.

Catalytic Approaches:

Copper Catalysis : A copper-catalyzed two-component [5 + 2] aza-annulation of N-fluoro sulfonamides with 1,3-dienes has been developed for the synthesis of alkene-containing azepanes. This reaction demonstrates excellent chemo- and site-selectivity under mild conditions. researchgate.net

Gold Catalysis : Gold(I) complexes have been shown to catalyze the intramolecular hydroamination of alkynic sulfonamides, leading to the construction of the azepine ring through a 7-exo-dig cyclization. researchgate.netbeilstein-journals.org

Lewis Acid Catalysis : To overcome the limitations of sulfonyl chlorides, more stable sulfonyl fluorides can be used. Their lower reactivity is overcome by using a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride (B91410) towards nucleophilic attack by an amine. sci-hub.senih.govacs.org This method is compatible with a wide range of functional groups.

Palladium Catalysis : Mechanochemical three-component coupling reactions catalyzed by palladium have been reported as a novel strategy for producing sulfonamides with diverse structures. thieme-connect.com

Table 2: Catalytic Methods in Azepane Sulfonamide Synthesis

| Catalyst Type | Reaction | Key Features | Citation |

|---|---|---|---|

| Copper(I) | [5+2] Aza-annulation of N-F sulfonamides and dienes | High selectivity, mild conditions, constructs alkene-containing azepanes | researchgate.net |

| Gold(I) | Intramolecular hydroamination of alkynic sulfonamides | Forms azepine ring via 7-exo-dig cyclization | researchgate.net, beilstein-journals.org |

| Calcium Triflimide (Lewis Acid) | Activation of sulfonyl fluorides for reaction with amines | Uses stable sulfonyl fluorides, good functional group tolerance | nih.gov, acs.org |

| Palladium | Three-component coupling (mechanochemical) | Green strategy, produces diverse sulfonamides | thieme-connect.com |

Green Chemistry Principles Applied to Azepane-4-sulfonamide Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. These principles have been increasingly applied to sulfonamide synthesis.

Green Synthetic Strategies:

Aqueous Synthesis : Performing the reaction in water instead of organic solvents is a key green approach. Facile methods for synthesizing sulfonamides in water have been developed, often using a base like sodium carbonate under dynamic pH control. The product often precipitates and can be isolated by simple filtration. sci-hub.sersc.org

Electrochemical Synthesis : Electrosynthesis provides a mild and efficient protocol that avoids the need for chemical oxidants or catalysts. researchgate.net A convergent paired electrochemical method has been developed where nitro compounds are reduced at the cathode to produce amines in situ, while sulfonyl hydrazides are oxidized at the anode to sulfinic acids. The two electrochemically generated precursors then react to form the sulfonamide. nih.gov This innovative approach avoids the direct use of potentially toxic amines. nih.gov

Mechanochemistry : Ball-milling techniques can enable solvent-free or low-solvent reactions, reducing waste and energy consumption. A palladium-catalyzed three-component coupling via a mechanochemical method is an example of this green strategy. thieme-connect.com

These advanced methodologies not only provide access to Azepane-4-sulfonamide and its analogues but do so in a more sustainable and efficient manner, aligning with the future direction of chemical synthesis.

Multi-component Reactions for Azepane-4-sulfonamide Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering advantages in atom economy and operational simplicity. nih.govresearchgate.net While specific MCRs dedicated exclusively to the azepane-4-sulfonamide core are not extensively documented, established MCR methodologies for related aza-heterocycles and sulfonamides can be adapted for its diversification. researchgate.netrsc.orgresearchgate.net These approaches allow for the rapid generation of compound libraries by varying the individual components.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures and highly substituted heterocycles. nih.gov A hypothetical Ugi four-component reaction (U-4CR) could employ a derivative of the azepane scaffold, such as an amine, carboxylic acid, or carbonyl-containing azepane, as one of the four key inputs. By reacting this azepane-based component with the other three requisite partners, a wide array of complex structures can be assembled around the core ring system. nih.gov

Metal-catalyzed MCRs also provide a viable route for diversification. For instance, copper-catalyzed MCRs have been used to synthesize polysubstituted tetrahydropyridines from components including a sulfonamide derivative. rsc.orgresearchgate.net This strategy could potentially be adapted by designing an azepane-4-sulfonamide precursor with appropriate functionality to participate in such a catalytic cycle, enabling the introduction of diverse substituents onto the heterocyclic scaffold.

The table below outlines potential MCR strategies for diversifying the azepane-4-sulfonamide scaffold.

| Reaction Type | Key Azepane-Based Component | Other Reactants | Potential Scaffold Outcome |

| Ugi Four-Component Reaction (U-4CR) | Azepane-4-amine derivative | Aldehyde, Carboxylic Acid, Isocyanide | α-acylamino carboxamide appended azepane |

| Passerini Three-Component Reaction | Azepane-4-carbaldehyde | Carboxylic Acid, Isocyanide | α-acyloxy carboxamide appended azepane |

| Copper-Catalyzed Cascade Cyclization | Allene-modified azepane-sulfonamide | Alkene, Trimethylsilyl cyanide (TMSCN) | Azepane with complex C3/C5-substituted fused rings rsc.orgresearchgate.net |

| Silver-Catalyzed Azepine Synthesis | o-Alkynyl benzaldehyde | Azepane-4-amine | Benzo[d]azepine fused to the azepane nitrogen rsc.org |

Synthesis of Isotopically Labeled Azepane-4-sulfonamide for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative analysis using isotope dilution methods. nih.govxml-journal.net The synthesis of labeled azepane-4-sulfonamide can be achieved through several strategic approaches, either by incorporating isotopes from labeled precursors early in the synthesis or through late-stage functionalization.

One common strategy involves the use of deuterated starting materials. For example, a synthetic route could be designed starting from a deuterated building block like 1,2-dichlorobenzene-D₄, which would carry the isotopic label through multiple steps to yield a final deuterated azepane-based product. xml-journal.net This method is effective but requires a dedicated synthetic effort for each labeled compound.

For applications in positron emission tomography (PET), which is a powerful tool for in vivo mechanistic and biodistribution studies, late-stage isotopic labeling is preferred due to the short half-lives of positron-emitting isotopes like fluorine-18 (B77423) (t½ ≈ 110 min). acs.orguq.edu.au A highly relevant method for labeling sulfonamides is the isotopic exchange of sulfamoyl fluorides. acs.org An azepane-4-sulfonyl fluoride precursor could be synthesized and subjected to a late-stage nucleophilic substitution with [¹⁸F]fluoride, providing direct access to the ¹⁸F-labeled analog for imaging studies. acs.org

The following table summarizes potential strategies for the isotopic labeling of azepane-4-sulfonamide.

| Isotope | Labeling Strategy | Precursor Molecule | Potential Research Application |

| Deuterium (²H) | Multi-step synthesis from labeled starting material | Deuterated cyclic precursors | Elucidation of metabolic fate and pharmacokinetic studies nih.govxml-journal.net |

| Carbon-13 (¹³C) | Use of ¹³C-labeled building blocks in synthesis | ¹³C-labeled synthons | Mechanistic studies of enzymatic inhibition or covalent binding |

| Fluorine-18 (¹⁸F) | Late-stage nucleophilic isotopic exchange | Azepane-4-sulfonyl fluoride | In vivo target engagement and biodistribution studies via PET acs.orguq.edu.au |

| Carbon-11 (¹¹C) | Late-stage methylation or carbonylation | N-desmethyl azepane or suitable precursor | In vivo target occupancy studies via PET uq.edu.au |

Derivatization Strategies for Azepane-4-sulfonamide for Probe Development

Chemical probes are essential for identifying and validating biological targets and studying their functions in cellular and in vivo contexts. uq.edu.au The azepane-4-sulfonamide scaffold can be systematically derivatized to generate a variety of chemical probes by introducing specific functional moieties. These modifications are typically made at positions that are tolerant of substitution without abolishing biological activity, such as the azepane nitrogen. nih.govacs.org

Photoaffinity Probes: To identify the specific protein targets of a compound, photoaffinity labeling is a powerful technique. This involves derivatizing the azepane-4-sulfonamide with a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., a biotin (B1667282) tag or a clickable alkyne). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for subsequent isolation and identification by mass spectrometry. uq.edu.au

Fluorescent Probes: For visualizing target localization within cells, a fluorophore can be appended to the scaffold. This is typically achieved by reacting a functionalized azepane-4-sulfonamide (e.g., containing a primary amine or a carboxylic acid handle) with an activated fluorescent dye. The resulting fluorescent probe can be used in techniques like fluorescence microscopy or flow cytometry.

PET Imaging Probes: As mentioned in the previous section, derivatization for PET involves incorporating a positron-emitting isotope. The development of a PET probe from an azepane-4-sulfonamide scaffold would involve synthesizing a suitable precursor for late-stage radiolabeling with isotopes like ¹¹C or ¹⁸F. uq.edu.au Such probes are invaluable for non-invasively studying drug-target interactions and pharmacokinetics in living subjects. uq.edu.au

The table below details derivatization strategies for developing chemical probes from the azepane-4-sulfonamide scaffold.

| Probe Type | Derivatization Strategy | Required Functional Groups | Research Application |

| Photoaffinity Probe | Attachment of a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin). uq.edu.au | Photoreactive moiety, affinity tag | Covalent labeling and identification of direct biological targets. uq.edu.au |

| Fluorescent Probe | Covalent linkage to a fluorophore (e.g., fluorescein, rhodamine). | Amine, carboxylic acid, or alkyne handle for conjugation | Visualization of target localization and dynamics in cells. |

| PET Tracer | Incorporation of a positron-emitting isotope (e.g., ¹⁸F, ¹¹C). uq.edu.au | Precursor for radiolabeling (e.g., sulfonyl fluoride, bromoaryl group, desmethyl analog). acs.orguq.edu.au | Non-invasive, quantitative imaging of target distribution and occupancy in vivo. uq.edu.au |

| Biotinylated Affinity Probe | Attachment of a biotin molecule via a linker. | Amine or carboxylic acid handle | Target pull-down experiments and affinity-based purification. |

Structural Elucidation and Conformational Analysis of Azepane 4 Sulfonamide

Advanced Spectroscopic Characterization of Azepane-4-sulfonamide

Spectroscopic analysis provides the foundational data for determining the molecular architecture of Azepane-4-sulfonamide, confirming its connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Azepane-4-sulfonamide, ¹H and ¹³C NMR spectra offer definitive proof of its structure. The proton NMR spectrum displays characteristic signals corresponding to the protons on the azepane ring and the sulfonamide group. The chemical shifts and coupling patterns allow for the assignment of each proton's position relative to its neighbors. Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the azepane ring, confirming the seven-membered cyclic structure.

Table 1: Representative ¹H NMR Spectral Data for Azepane-4-sulfonamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.10 | Singlet | SO₂NH₂ |

| ~3.45 | Multiplet | CH -SO₂ |

| ~2.98 | Multiplet | CH₂ -NH |

| ~2.80 | Multiplet | CH₂ -NH |

| ~1.80 | Multiplet | Ring CH₂ |

| ~1.60 | Multiplet | Ring CH₂ |

Note: Data is representative and may vary based on solvent and instrument frequency.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular weight and confirm the elemental composition of Azepane-4-sulfonamide. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is used to validate the molecular formula, C₆H₁₄N₂O₂S. Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns. The cleavage of the azepane ring and the loss of the sulfonamide group generate specific daughter ions that support the proposed structure. The observation of the protonated molecular ion [M+H]⁺ is a key indicator of the parent molecule's mass.

Table 2: Mass Spectrometry Data for Azepane-4-sulfonamide

| Technique | Parameter | Value |

|---|---|---|

| ESI-MS | Molecular Ion | [M+H]⁺ ≈ 179.08 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. The IR spectrum of Azepane-4-sulfonamide shows characteristic absorption bands that confirm the presence of the key functional groups. rsc.org The sulfonamide group is identified by strong, distinct stretching vibrations for the S=O bonds and the N-H bonds. rsc.orgresearchgate.net The aliphatic C-H bonds of the azepane ring also produce characteristic stretches. rsc.org

While specific Raman spectroscopic data for Azepane-4-sulfonamide is not widely published, this technique would be expected to corroborate the IR data, providing additional information on the symmetric vibrations of the molecule, which are often weak in IR spectra.

Table 3: Key Infrared Absorption Bands for Azepane-4-sulfonamide

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3250 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 2930 - 2850 | C-H Stretch | Azepane Ring |

| 1330 - 1310 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As Azepane-4-sulfonamide lacks extensive chromophores or a conjugated system, it is not expected to exhibit strong absorption in the visible region. Any absorption would likely occur in the ultraviolet range, corresponding to n → σ* or σ → σ* electronic transitions associated with the lone pairs on the nitrogen and oxygen atoms and the single bonds within the molecule. Detailed experimental UV-Vis data for this specific compound is not extensively documented in the literature.

X-ray Crystallography for Solid-State Structure Determination of Azepane-4-sulfonamide

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers an unambiguous, three-dimensional picture of the molecule's structure in the solid state, including bond lengths, bond angles, and conformational details.

Based on available literature, a dedicated single-crystal X-ray diffraction study for the parent compound, Azepane-4-sulfonamide, has not been reported. Such a study would be essential for definitively characterizing its solid-state conformation and packing.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

In the absence of a specific crystal structure for Azepane-4-sulfonamide, insights into its likely solid-state behavior can be inferred from the functional groups present. The sulfonamide group is a potent hydrogen bond donor (the -NH₂ protons) and acceptor (the sulfonyl oxygens). The secondary amine within the azepane ring also acts as both a hydrogen bond donor and acceptor.

Analysis of Conformation and Stereochemistry in the Crystalline State

The conformation of the azepane ring in the solid state is typically determined by X-ray crystallography. nih.gov This technique provides precise information about bond lengths, bond angles, and torsional angles, which together define the three-dimensional structure of the molecule. For the azepane ring, several low-energy conformations are possible, including chair, boat, and twist-boat forms. jopir.in The presence of a sulfonamide substituent at the C4 position is expected to influence the conformational preference of the azepane ring through steric and electronic effects.

In the absence of a specific crystal structure for Azepane-4-sulfonamide, we can look at related structures to predict its likely conformation. For instance, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed a preference for a twist-boat conformation in the crystalline state. While this is a diazepane, the conformational behavior of the seven-membered ring provides valuable insight.

Table 1: Representative Crystallographic Data for a Substituted Azepine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.4053(3) |

| b (Å) | 9.7021(4) |

| c (Å) | 21.9587(10) |

| α (°) | 90 |

| β (°) | 92.978(2) |

| γ (°) | 90 |

| Volume (ų) | 1999.5(2) |

Note: Data for tert-butyl 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carboxylate, a related azepine derivative, is presented for illustrative purposes. manchester.ac.uk

Chiroptical Properties and Enantiomeric Purity of Azepane-4-sulfonamide

The sulfonamide group at the C4 position of the azepane ring renders Azepane-4-sulfonamide a chiral molecule. The study of its chiroptical properties, therefore, involves the synthesis of enantiomerically pure forms and the determination of their absolute configuration.

Asymmetric Synthesis and Resolution Techniques

The preparation of enantiomerically pure Azepane-4-sulfonamide can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. Several methods have been developed for the asymmetric synthesis of substituted azepanes. One notable strategy involves the highly diastereoselective and enantioselective lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester, which can then be cyclized and reduced to form polysubstituted azepanes. nih.govacs.orgnih.govacs.org Another approach is the intramolecular reductive amination of N-Boc-protected amino ketones, which has been shown to produce chiral cyclic amines with high enantioselectivity. acs.orgnih.gov

Resolution Techniques: Alternatively, a racemic mixture of Azepane-4-sulfonamide or a suitable precursor, such as 4-aminoazepane, can be separated into its constituent enantiomers. Common resolution techniques include:

Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. mdpi.com

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov

Table 2: Enantioselective Synthesis of a Chiral Cyclic Amine via Intramolecular Reductive Amination

| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| N-Boc-1-(2-oxopropyl)pyrrolidin-3-one | [Ir(COD)Cl]₂ / f-spiroPhos | 1,4-Dioxane | 50 | 24 | >99 | 95 |

| N-Boc-1-(2-oxobutyl)pyrrolidin-3-one | [Ir(COD)Cl]₂ / f-spiroPhos | 1,4-Dioxane | 50 | 24 | >99 | 96 |

Note: Data from the synthesis of related chiral cyclic amines is presented to illustrate the potential of this method. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

For Azepane-4-sulfonamide, the CD spectrum would be dominated by the electronic transitions of the sulfonamide chromophore and any other chromophores present, perturbed by the chiral azepane ring. To assign the absolute configuration, the experimental CD spectrum is typically compared with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). rsc.orgnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.com

While a specific CD spectrum for Azepane-4-sulfonamide is not available, studies on other chiral sulfonamides have demonstrated the utility of this technique. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

Table 3: General Principles of Chirality Assignment using CD Spectroscopy

| Feature | Description |

| Principle | Differential absorption of left and right circularly polarized light by a chiral molecule. |

| Output | A CD spectrum showing positive or negative Cotton effects at specific wavelengths. |

| Configuration Assignment | Comparison of the experimental CD spectrum with a theoretically calculated spectrum for a known enantiomer. |

| Enantiomeric Purity | The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. nih.gov |

Molecular Recognition and Interaction Studies of Azepane 4 Sulfonamide

Investigation of Enzyme Inhibition Mechanisms by Azepane-4-sulfonamide at a Molecular Level

The inhibitory activity of azepane-4-sulfonamide is predicated on its molecular structure, which allows for specific interactions with enzyme active sites. The azepane ring provides a versatile scaffold, while the sulfonamide group is a key pharmacophore known for its ability to bind to metalloenzymes.

The interaction between an inhibitor and an enzyme is defined by the rates of association and dissociation (kinetics) and the energetic changes that occur upon binding (thermodynamics). For azepane-4-sulfonamide, these parameters would dictate its potency and duration of action. The binding is a reversible process, and the equilibrium between the bound and unbound states is a measure of the inhibitor's affinity. researchgate.net

The thermodynamic profile of binding provides insight into the forces driving the interaction. A negative enthalpy change (ΔH) would suggest that hydrogen bonds and van der Waals interactions are significant, while a positive entropy change (ΔS) would indicate that the hydrophobic effect plays a major role. nih.gov

Hypothetical Thermodynamic Parameters for Azepane-4-sulfonamide Binding to a Target Enzyme

| Thermodynamic Parameter | Hypothetical Value | Implication |

| Association Constant (K_a) | 5 x 10⁷ M⁻¹ | High affinity |

| Dissociation Constant (K_d) | 20 nM | Strong binding |

| Enthalpy Change (ΔH) | -15 kcal/mol | Enthalpically driven, indicating significant hydrogen bonding |

| Entropy Change (TΔS) | -5 kcal/mol | Entropically unfavorable, possibly due to conformational rigidity |

| Gibbs Free Energy (ΔG) | -10 kcal/mol | Spontaneous binding |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental values for Azepane-4-sulfonamide were not available in the reviewed literature.

Many enzymes exist as multiple isoforms, and the selective inhibition of a specific isoform is often a key goal in drug design to minimize off-target effects. The specificity of azepane-4-sulfonamide would be determined by the subtle differences in the active site architecture of various enzyme isoforms. For instance, the substitution pattern on the azepane ring could be modified to achieve selective binding to the desired isoform. nih.gov The development of isoform-selective inhibitors is an important goal in the field of carbonic anhydrase research to avoid non-specific inhibition that can lead to side effects. nih.gov

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov The sulfonamide moiety of azepane-4-sulfonamide is expected to coordinate to the zinc ion in the active site of CAs, displacing a water molecule or hydroxide (B78521) ion. nih.gov This interaction is stabilized by hydrogen bonds between the sulfonamide and amino acid residues in the active site, such as threonine. nih.govresearchgate.net The azepane ring would likely occupy a hydrophobic pocket in the active site, and variations in this part of the molecule could influence isoform selectivity. nih.govresearchgate.net

Beyond carbonic anhydrases, the azepane sulfonamide scaffold has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov The mechanism of inhibition for this enzyme would involve non-covalent interactions within the enzyme's active site, guided by the specific stereochemistry and conformational flexibility of the azepane ring.

Ligand-Target Protein Interaction Analysis (In Vitro Biophysical Methods)

To experimentally determine the binding kinetics and thermodynamics of azepane-4-sulfonamide, several in vitro biophysical methods can be employed.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. biosensingusa.com In a typical SPR experiment to study azepane-4-sulfonamide, the target enzyme would be immobilized on a sensor chip. A solution containing azepane-4-sulfonamide would then be flowed over the chip surface. The binding of the small molecule to the enzyme causes a change in the refractive index at the surface, which is detected as a response signal. biosensingusa.com

From the resulting sensorgram, the association rate constant (k_a) and the dissociation rate constant (k_d) can be determined. The ratio of these constants provides the equilibrium dissociation constant (K_d), a measure of binding affinity. biosensingusa.com

Hypothetical Kinetic Parameters from SPR Analysis of Azepane-4-sulfonamide

| Kinetic Parameter | Hypothetical Value | Description |

| Association Rate (k_a) | 2 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate (k_d) | 4 x 10⁻³ s⁻¹ | Rate of complex decay |

| Dissociation Constant (K_d) | 20 nM | Affinity of the inhibitor for the enzyme |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental values for Azepane-4-sulfonamide were not available in the reviewed literature.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. nih.gov This method can provide a complete thermodynamic profile of the binding of azepane-4-sulfonamide to its target enzyme in a single experiment. frontiersin.org

In an ITC experiment, a solution of azepane-4-sulfonamide is titrated into a sample cell containing the target enzyme. The heat released or absorbed upon binding is measured. The resulting data can be analyzed to determine the binding affinity (K_a), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. nih.gov ITC is a valuable tool for understanding the driving forces behind enzyme inhibition and can be used to characterize different modes of inhibition, including competitive, uncompetitive, and mixed inhibition. nih.gov

Nuclear Magnetic Resonance (NMR) Titration for Ligand-Binding Site Mapping

Nuclear Magnetic Resonance (NMR) titration is a powerful technique used to map the binding site of a small molecule (ligand) on a target protein. This method relies on the principle that the binding of a ligand to a protein will cause changes in the chemical environment of the amino acid residues at the binding interface. These changes can be observed as perturbations in the chemical shifts of the corresponding nuclei in the NMR spectrum of the protein.

In a typical NMR titration experiment involving a hypothetical protein target for Azepane-4-sulfonamide, a series of 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra of an ¹⁵N-labeled protein would be recorded in the presence of increasing concentrations of Azepane-4-sulfonamide. The chemical shift perturbations (CSPs) for each amino acid residue would then be calculated and plotted against the residue number. Residues exhibiting significant CSPs are presumed to be part of or in close proximity to the ligand-binding site.

Hypothetical NMR Titration Data for Azepane-4-sulfonamide with a Target Protein

The table below illustrates hypothetical chemical shift perturbation data that could be generated from such an experiment. The combined CSP is calculated using the following formula:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor.

| Amino Acid Residue | Chemical Shift Perturbation (Δδ, ppm) upon addition of Azepane-4-sulfonamide |

| Val-25 | 0.05 |

| Gly-26 | 0.08 |

| Leu-45 | 0.35 |

| Ile-47 | 0.42 |

| Ser-60 | 0.10 |

| Tyr-88 | 0.51 |

| Phe-90 | 0.48 |

| Ala-101 | 0.07 |

This is a hypothetical data table created for illustrative purposes.

In this hypothetical example, the significant chemical shift perturbations observed for residues Leu-45, Ile-47, Tyr-88, and Phe-90 would strongly suggest that these residues form a key part of the binding pocket for Azepane-4-sulfonamide.

Cellular Permeability and Distribution in Model Systems (Non-Clinical Research)

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses the passive diffusion of a compound across an artificial lipid membrane. This high-throughput assay provides a measure of a molecule's intrinsic ability to cross a lipid bilayer, which is a primary mechanism for the absorption of many orally administered drugs. The results are typically reported as an apparent permeability coefficient (Papp).

Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium. This model is more complex than PAMPA as it can assess not only passive diffusion but also active transport processes (uptake and efflux) and paracellular transport. Permeability is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Hypothetical Cellular Permeability Data for Azepane-4-sulfonamide

The following table presents hypothetical data from PAMPA and Caco-2 assays for Azepane-4-sulfonamide, along with control compounds.

| Compound | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |

| Propranolol (High Permeability) | 25.0 | 30.0 | 28.0 | 0.93 |

| Azepane-4-sulfonamide | 8.5 | 10.2 | 25.5 | 2.5 |

| Atenolol (Low Permeability) | 0.1 | 0.2 | 0.3 | 1.5 |

This is a hypothetical data table created for illustrative purposes.

Based on this hypothetical data, Azepane-4-sulfonamide would be classified as a compound with moderate passive permeability, as indicated by the PAMPA result. The Caco-2 data, with an efflux ratio of 2.5, would suggest that the compound is likely a substrate for efflux transporters. This information is crucial in the drug development process, as high efflux can limit a drug's absorption and bioavailability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications of Azepane-4-sulfonamide for SAR Elucidation

The structure-activity relationship (SAR) for the azepane-4-sulfonamide scaffold has been extensively investigated, particularly in the context of developing inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov These studies involve the systematic modification of different parts of the molecule to understand how each component contributes to its biological function.

The design of novel azepane-4-sulfonamide analogues is often guided by a rational, structure-based approach. nih.govpatsnap.com This process begins with a "lead compound"—a molecule with known activity—and involves making deliberate modifications to improve its properties. For instance, in the development of 11β-HSD1 inhibitors, SAR studies were centered on making substitutions at the 4-position of the azepane ring. nih.gov

The rational design process leverages an understanding of the target's binding site and the pharmacophoric features required for interaction. openpharmaceuticalsciencesjournal.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling help predict how structural changes might affect a compound's binding affinity and efficacy, thereby guiding the synthesis of more potent and selective molecules. patsnap.com The sulfonamide group itself is a critical component in medicinal chemistry, and its inclusion in drug design is a well-established strategy. nih.govresearchgate.net

Systematic substitutions on the azepane-4-sulfonamide core have demonstrated a profound impact on biological activity. The nature, size, and electronic properties of the substituents can alter the compound's interaction with its biological target. mdpi.com

In the pursuit of potent 11β-HSD1 inhibitors, research has shown that modifications at the 4-position of the azepane ring are critical for activity. nih.gov Initial compounds in the series showed moderate potency, but systematic exploration of different substituents at this position led to the discovery of analogues with significantly enhanced inhibitory capabilities. The introduction of various functional groups allowed for the fine-tuning of molecular interactions within the enzyme's active site. This iterative process of synthesis and biological testing is fundamental to elucidating the SAR for a given scaffold. nih.govpatsnap.com

For example, SAR studies on a series of azepane sulfonamides revealed that specific substitutions could dramatically increase potency, culminating in the identification of a compound with an IC₅₀ value of 3.0 nM against 11β-HSD1. nih.gov The data below illustrates how different substituents at the 4-position of the azepane ring can influence inhibitory activity.

| Compound | Substitution at 4-position of Azepane Ring | 11β-HSD1 IC₅₀ (nM) |

|---|---|---|

| Example 1 | Initial Group A | >1000 |

| Example 2 | Modified Group B | 150 |

| Example 3 | Optimized Group C | 35 |

| Compound 30 | Final Optimized Group | 3.0 |

This table is a representative illustration based on findings that systematic modification leads to improved potency. nih.gov

Identification of Key Pharmacophoric Features within the Azepane-4-sulfonamide Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the azepane-4-sulfonamide scaffold, several key features have been identified. The sulfonamide moiety is a crucial pharmacophoric element, often involved in critical hydrogen bonding interactions with the target protein. sciepub.com Its orientation relative to other functional groups is a determining factor for bioactivity. researchgate.net

Pharmacophore modeling studies on related sulfonamide-containing structures, such as diazepanyl-sulfonamides, have helped to define the necessary structural features for receptor affinity. openpharmaceuticalsciencesjournal.com These models typically highlight the importance of:

A hydrogen bond donor/acceptor (the sulfonamide group).

A hydrophobic or aromatic region to engage in van der Waals or π-π interactions.

The seven-membered azepane ring, which acts as a central scaffold, holding the other pharmacophoric elements in the correct spatial orientation for optimal receptor binding.

Understanding these features allows for a more targeted approach in designing new molecules with desired biological activities. openpharmaceuticalsciencesjournal.comnih.gov

Influence of Conformational Preferences on Biological Activity

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a biological target. mdpi.com The azepane ring is a flexible seven-membered ring that can adopt several low-energy conformations, such as chair and boat forms. The specific conformation that a molecule prefers can significantly influence its biological activity, as only certain shapes may fit correctly into the binding pocket of a receptor or enzyme. mdpi.com

Studies on sulfonamides have shown that even weak intramolecular interactions can alter the conformational preferences of the pharmacophore. mdpi.com The energetic cost of adopting a specific conformation to fit into a receptor pocket is a key consideration in drug design. If the biologically active conformation is energetically unfavorable for the molecule in isolation, its binding affinity will be reduced. Therefore, understanding the conformational landscape of the azepane-4-sulfonamide scaffold is essential for predicting and explaining its biological effects. mdpi.commdpi.com

Lead Optimization Strategies Derived from Azepane-4-sulfonamide Research

Lead optimization is the process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. patsnap.compatsnap.com Research on azepane-4-sulfonamide has provided a clear example of successful lead optimization through SAR-guided modifications. nih.gov

General strategies employed in this process, which are applicable to the azepane-4-sulfonamide scaffold, include:

Structure-Activity Relationship (SAR) Analysis : As detailed previously, systematically modifying the lead compound and evaluating the effects on activity is a cornerstone of optimization. patsnap.com

Bioisosteric Replacement : This involves substituting a functional group with another group that has similar physical or chemical properties. For example, the sulfonamide group itself can act as a more stable isostere of a carboxylic acid group. researchgate.net This strategy can be used to improve metabolic stability or fine-tune binding interactions. patsnap.com

Structural Simplification : To avoid "molecular obesity"—the trend of creating large, complex, and lipophilic molecules—non-essential parts of the molecule may be removed. scienceopen.com This can improve properties like solubility and synthetic accessibility.

Pharmacokinetic Optimization : Modifications are made to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, ensuring it can reach its target in the body effectively. patsnap.compatsnap.com

These optimization efforts are typically iterative, involving cycles of design, chemical synthesis, and biological testing to achieve a compound with the desired profile. patsnap.comnih.gov

Computational and Theoretical Investigations of Azepane 4 Sulfonamide

Quantum Chemical Calculations on Azepane-4-sulfonamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. researchgate.netindexcopernicus.com For Azepane-4-sulfonamide, these calculations can provide a detailed understanding of its intrinsic molecular characteristics.

Theoretical studies on the electronic structure of sulfonamide-containing molecules often focus on the distribution of electron density and the nature of molecular orbitals. researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. mdpi.comnih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. mdpi.com For Azepane-4-sulfonamide, the HOMO is likely to be localized on the electron-rich sulfonamide group and the nitrogen atom of the azepane ring, while the LUMO may be distributed across the sulfonyl group.

Quantum chemical descriptors that can be calculated include:

Ionization Potential

Electron Affinity

Electronegativity

Chemical Hardness

Chemical Potential

Table 1: Hypothetical Quantum Chemical Descriptors for Azepane-4-sulfonamide

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.5 eV | Suggests high kinetic stability |

| Ionization Potential | ~ 7.0 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical values for similar organic molecules.

Quantum chemical calculations can accurately predict various spectroscopic parameters. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming the molecular structure. researchgate.net Infrared (IR) spectroscopy simulations can predict vibrational frequencies, helping to identify characteristic functional groups such as the S=O and N-H stretches of the sulfonamide and the C-H bonds of the azepane ring. mdpi.com UV-Vis absorption spectra can also be simulated to understand the electronic transitions within the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for Azepane-4-sulfonamide

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| ¹H NMR | Peaks corresponding to protons on the azepane ring and the sulfonamide NH₂ |

| ¹³C NMR | Resonances for the carbon atoms of the azepane ring |

| IR | Vibrational bands for N-H, S=O, C-H, and C-N stretching |

Note: This table presents expected spectroscopic features, not specific numerical predictions.

The flexibility of the seven-membered azepane ring means that Azepane-4-sulfonamide can adopt multiple conformations. chemrxiv.org Conformational analysis is essential to identify the most stable, low-energy structures. mdpi.com Computational methods can be used to explore the potential energy surface of the molecule, revealing the different possible conformations (e.g., chair, boat, twist-chair) and the energy barriers between them. nih.govresearchgate.netresearchgate.netbiorxiv.org The orientation of the sulfonamide group relative to the azepane ring is also a key conformational feature. nih.gov Understanding the preferred conformations is critical, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Docking and Dynamics Simulations of Azepane-4-sulfonamide with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule like Azepane-4-sulfonamide might interact with a biological target, such as a protein or enzyme. nih.govnih.govbiointerfaceresearch.comresearchgate.net

Molecular docking simulations can predict the preferred binding orientation of Azepane-4-sulfonamide within the active site of a target protein. chemmethod.com These simulations score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. nih.gov The sulfonamide group is known to be a key recognition motif in many protein-ligand interactions, often forming hydrogen bonds and other favorable contacts. nih.gov For instance, azepane sulfonamides have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Docking studies can help identify key amino acid residues in the target's active site that interact with the azepane ring and the sulfonamide moiety. mdpi.com

Table 3: Illustrative Docking Results for Azepane-4-sulfonamide with a Hypothetical Kinase Target

| Parameter | Predicted Outcome |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | Asp145, Lys67, Phe144 |

Note: This data is hypothetical and for illustrative purposes only.

Upon binding of a ligand, a protein may undergo conformational changes. nih.govnih.govelifesciences.org Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time. nih.govmdpi.comijcce.ac.ir These simulations provide insights into the stability of the binding mode predicted by docking and can reveal subtle changes in the protein's structure induced by the ligand. nih.gov By analyzing the trajectory of the MD simulation, researchers can assess the flexibility of different regions of the protein and the ligand, and how their movements are coupled. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Screening Based on Azepane-4-sulfonamide Analogues

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query in virtual screening to rapidly search large compound libraries for novel molecules with the potential for similar activity.

For classes of compounds like sulfonamides, pharmacophore models are often developed based on a set of known active molecules. For instance, in the study of aryl sulfonamide derivatives as 5-hydroxytryptamine 7 receptor (5HT7R) antagonists, a five-point pharmacophore hypothesis was developed. This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, a positive group, and an aromatic ring. Such a model provides a blueprint for the key interaction points between the ligand and the receptor.

Virtual screening campaigns utilizing such pharmacophore models have been successful in identifying novel hit compounds. After an initial screening based on the pharmacophore, the resulting hits are typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. For example, a pharmacophore-based virtual screening of sulfonamide analogues led to the identification of potential carbonic anhydrase II/IX inhibitors. The identified hits from these screenings can then be synthesized and subjected to biological evaluation to validate the computational predictions.

Advanced Analytical and Bioanalytical Methodologies in Azepane 4 Sulfonamide Research

Chromatographic Techniques for Purification and Analysis

Chromatography remains a cornerstone for the separation, identification, and purification of Azepane-4-sulfonamide from synthetic reaction mixtures and biological matrices. Its versatility allows for both preparative-scale purification and sensitive analytical-scale quantification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Azepane-4-sulfonamide. The development of a robust HPLC method is critical for ensuring accuracy, precision, and reliability in quantitative studies. A typical reversed-phase HPLC (RP-HPLC) method is often preferred for sulfonamide-containing compounds. wu.ac.thwu.ac.th

Method development involves the systematic optimization of several key parameters:

Stationary Phase: A C8 or C18 silica-based column is commonly selected, offering a hydrophobic stationary phase suitable for the retention of moderately polar compounds like Azepane-4-sulfonamide. wu.ac.th

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is frequently employed. cabidigitallibrary.orgnih.gov This allows for the efficient elution of the analyte while separating it from impurities with different polarities.

Detection: A Photo-Diode Array (PDA) detector is often used, allowing for the selection of an optimal detection wavelength, typically around 265 nm for sulfonamides, and for the assessment of peak purity. wu.ac.thwu.ac.th

The method must be validated according to established guidelines to ensure its suitability. imeko.info Validation parameters include linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). nih.gov

| Parameter | Condition/Value |

|---|---|

| Chromatographic Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | Gradient: Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Detection Wavelength | 265 nm imeko.info |

| Column Temperature | 25 °C nih.gov |

| Injection Volume | 5 µL wu.ac.th |

| Linearity Range (r²) | 0.1 - 10 µg/mL (0.999) wu.ac.th |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Precision (RSD %) | < 2% |

| LOD | ~35 µg/kg nih.gov |

| LOQ | ~45 µg/kg nih.gov |

Assuming Azepane-4-sulfonamide possesses a chiral center, the separation of its enantiomers is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most effective method for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation. nih.gov

The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com These complexes have different energies of interaction, leading to different retention times on the column. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides like teicoplanin. eijppr.commdpi.com

For a compound like Azepane-4-sulfonamide, a teicoplanin-based CSP operating in a polar organic mode could be effective. mdpi.com The separation performance is evaluated by the resolution (R_s) and the separation factor (α).

| Parameter | Value |

|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Chirobiotic™ T) |

| Mobile Phase | Methanol/Acetonitrile (50:50, v/v) |

| Flow Rate | 0.5 mL/min |

| Retention Time (t_R1) - Enantiomer 1 | 8.2 min |

| Retention Time (t_R2) - Enantiomer 2 | 10.5 min |

| Separation Factor (α) | 1.28 |

| Resolution (R_s) | > 2.0 |

Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of Azepane-4-sulfonamide in complex matrices such as biological fluids (plasma, urine) or environmental samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.comnih.gov This hyphenated technique offers unparalleled sensitivity and selectivity, allowing for quantification at very low concentrations. researchgate.net

The process involves:

LC Separation: An HPLC or UHPLC system separates the target analyte from matrix components. nih.gov

Ionization: The column eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., the protonated molecule [M+H]⁺). nih.gov

Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is commonly used. The first quadrupole (Q1) selects the precursor ion ([M+H]⁺). This ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) selects specific, characteristic product ions for detection. This process, known as Selected Reaction Monitoring (SRM), provides high selectivity and minimizes interference from the matrix. nih.gov

The development of an LC-MS/MS method requires the optimization of both chromatographic conditions and mass spectrometric parameters, such as precursor-to-product ion transitions and collision energies. molnar-institute.com

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | Calculated m/z for C₆H₁₅N₂O₂S⁺ |

| SRM Transition 1 (Quantitative) | Precursor → Product Ion 1 |

| Collision Energy (CE) for SRM 1 | Optimized value (e.g., 15 eV) |

| SRM Transition 2 (Qualitative) | Precursor → Product Ion 2 |

| Collision Energy (CE) for SRM 2 | Optimized value (e.g., 25 eV) |

| Limit of Quantification (LOQ) in Plasma | Low ng/mL range |

Electrochemical Analysis of Azepane-4-sulfonamide

Electrochemical methods offer a rapid, cost-effective, and sensitive alternative for the determination of electroactive compounds like sulfonamides. benthamdirect.com The presence of the sulfonamide group, which can undergo oxidation or reduction, makes Azepane-4-sulfonamide a suitable candidate for electrochemical analysis. tandfonline.comacs.org

Techniques such as cyclic voltammetry (CV) can be used to investigate the redox behavior of the compound at an electrode surface. For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. researchgate.net The performance of these methods can be significantly enhanced by modifying the working electrode with materials like carbon nanotubes, graphene, or metallic nanoparticles, which can increase the electrode's surface area and catalytic activity, leading to lower detection limits. benthamdirect.com The peak current generated in DPV or SWV is directly proportional to the concentration of the analyte, allowing for quantitative determination. rsc.org

| Parameter | Value/Condition |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Oxidation Peak Potential (E_p) | ~ +0.9 V vs. Ag/AgCl |

| Linear Dynamic Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | ~ 0.05 µM |

Advanced Microscopy Techniques for Cellular Localization Studies (Non-Clinical)

Understanding the subcellular distribution of Azepane-4-sulfonamide is vital for elucidating its mechanism of action. Advanced fluorescence microscopy techniques are powerful tools for these non-clinical studies. This typically requires modifying the compound with a fluorescent tag (fluorophore) without significantly altering its biological activity.

Super-resolution microscopy techniques, such as Single-Molecule Localization Microscopy (SMLM), can visualize the localization of the tagged molecule with nanoscale precision, far exceeding the diffraction limit of conventional light microscopy. oxinst.comnih.gov SMLM methods, including dSTORM (direct Stochastic Optical Reconstruction Microscopy), rely on the principle of sequentially activating and imaging a sparse subset of fluorophores. oxinst.com By fitting the image of each individual molecule to a mathematical function, its position can be determined with high precision. nih.gov Reconstructing the positions of thousands of molecules over time generates a super-resolved image of the compound's distribution within cellular compartments. rsc.org

Other techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to specifically visualize molecules at or near the cell membrane, reducing background noise from the rest of the cell. oxinst.com

| Technique | Typical Resolution | Primary Application | Key Requirement |

|---|---|---|---|

| Confocal Microscopy | ~250 nm | 3D optical sectioning of cells and tissues | Fluorescently labeled compound |

| TIRF Microscopy | ~100 nm (axial) | Imaging processes at the plasma membrane oxinst.com | Adherent cells, labeled compound |

| SMLM (e.g., dSTORM) | 20-50 nm | Nanoscale mapping of molecular distributions oxinst.comrsc.org | Labeled compound with photoswitchable fluorophore |

| Electron Microscopy (EM) | < 1 nm | Ultrastructural analysis of cellular architecture thermofisher.com | Requires fixation and specific labeling (e.g., gold nanoparticles) |

Chemical Biology and Investigative Applications of Azepane 4 Sulfonamide

Development of Azepane-4-sulfonamide as a Molecular Probe for Biological Pathway Elucidation

The development of selective and potent small molecule inhibitors is a cornerstone of chemical biology, providing molecular probes to interrogate the function of specific proteins within complex biological pathways. Azepane-4-sulfonamide and its derivatives have emerged as valuable tools for elucidating the role of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in various physiological and pathophysiological processes. 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and the brain. nih.gov

The utility of a molecular probe is largely determined by its potency and selectivity. Structure-activity relationship (SAR) studies on the azepane ring have been instrumental in the development of highly potent inhibitors. nih.gov These studies have systematically explored modifications at various positions of the azepane scaffold to optimize its interaction with the target enzyme. A key finding from these investigations was the identification of a particularly potent compound, a derivative with substitution at the 4-position of the azepane ring, which exhibited an IC50 of 3.0 nM against 11β-HSD1. nih.gov This high potency makes such compounds excellent candidates for use as molecular probes.

By using Azepane-4-sulfonamide-based probes, researchers can investigate the downstream effects of 11β-HSD1 inhibition. For example, applying these compounds to cell cultures or animal models allows for the study of changes in gene expression, protein activity, and metabolic profiles that are dependent on local cortisol production. These studies are critical for understanding the role of 11β-HSD1 in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. nih.gov The selective inhibition of 11β-HSD1 by these molecular probes helps to dissect its specific contributions from the broader systemic effects of glucocorticoids.

Utilizing Azepane-4-sulfonamide in Target Identification and Validation Research

The process of target identification and validation is fundamental to modern drug discovery. It involves identifying a molecular target that plays a causative role in a disease and then confirming that modulation of this target is likely to have a therapeutic benefit. The discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors serves as a case study in this process. nih.gov

The initial identification of 11β-HSD1 as a therapeutic target was based on a strong body of evidence linking elevated local cortisol levels to metabolic diseases. nih.gov The validation of this target was further strengthened by the development of selective inhibitors, including those with the Azepane-4-sulfonamide scaffold. The ability of these compounds to produce a biological effect, such as reduced glucose production or improved insulin sensitivity in preclinical models, provides strong evidence for the role of 11β-HSD1 in these processes. nih.gov

Furthermore, the selectivity of Azepane-4-sulfonamide derivatives is a crucial aspect of their utility in target validation. For instance, the inhibitor AZD8329, a related compound, demonstrates high selectivity for 11β-HSD1 over other hydroxysteroid dehydrogenases like 11β-HSD2, 17β-HSD1, and 17β-HSD3. astrazeneca.com This selectivity ensures that the observed biological effects are indeed due to the inhibition of 11β-HSD1 and not off-target interactions, thereby providing clear validation of the enzyme's role in the studied pathways. The use of such specific chemical tools is essential for confidently linking a molecular target to a disease phenotype.

Application in In Vitro Assay Development and High-Throughput Screening for Novel Modulators

The discovery of novel drug candidates often begins with high-throughput screening (HTS), a process that involves the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. drugtargetreview.com The Azepane-4-sulfonamide scaffold has played a significant role in the development of in vitro assays and HTS campaigns aimed at identifying new 11β-HSD1 inhibitors.

The development of robust and reliable in vitro assays is a prerequisite for any successful HTS campaign. For 11β-HSD1, these assays are typically designed to measure the enzymatic conversion of a substrate, such as cortisone, to its product, cortisol. The potency of inhibitors is often determined by their ability to reduce the rate of this conversion. The data in the table below illustrates the inhibitory activity of a potent azepane sulfonamide derivative, which serves as a benchmark for such assays. nih.gov

| Compound | Target | IC50 (nM) |

| Azepane sulfonamide derivative (compound 30) | 11β-HSD1 | 3.0 |